molecular formula C24H27Cl2NO4 B4985133 tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5724-71-0

tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4985133
CAS No.: 5724-71-0
M. Wt: 464.4 g/mol
InChI Key: XAHLYGIIWVMYDA-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex hexahydroquinoline derivative characterized by a fused bicyclic core structure (1,4,5,6,7,8-hexahydroquinoline) with a 5-oxo functional group. The molecule features a tetrahydrofuran-2-ylmethyl ester moiety at the C3 position and a 2,4-dichlorophenyl substituent at the C4 position.

Properties

IUPAC Name

oxolan-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27Cl2NO4/c1-13-20(23(29)31-12-15-5-4-8-30-15)21(16-7-6-14(25)9-17(16)26)22-18(27-13)10-24(2,3)11-19(22)28/h6-7,9,15,21,27H,4-5,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHLYGIIWVMYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386519
Record name ST083502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5724-71-0
Record name ST083502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the tetrahydrofuran-2-ylmethyl group, followed by the introduction of the 4-(2,4-dichlorophenyl) group. The final steps involve the formation of the hexahydroquinoline ring and the carboxylate group. Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Key Implications:

  • Electronic Effects: The 2,4-dichlorophenyl group in the main compound introduces strong electron-withdrawing effects, which may alter electron density across the quinoline ring compared to the electron-donating 3-hydroxyphenyl group in the ethyl analog. This difference could influence reactivity in further functionalization (e.g., electrophilic substitution).
  • Solubility : The tetrahydrofuran-2-ylmethyl ester may enhance solubility in polar aprotic solvents relative to the ethyl ester. Conversely, the 3-hydroxyphenyl group in the ethyl analog could improve aqueous solubility due to hydrogen bonding.
  • Biological Interactions : The lipophilic 2,4-dichlorophenyl group may favor membrane permeability, whereas the polar 3-hydroxyphenyl group might enhance binding to hydrophilic targets.

Crystallographic and Conformational Differences

The ethyl analog’s crystal structure (space group P1̄, Z = 2) reveals a chair conformation for the cyclohexenone ring and a planar quinoline moiety. The 3-hydroxyphenyl group forms intramolecular hydrogen bonds with the carbonyl oxygen (O5), stabilizing the structure . In contrast, the main compound’s tetrahydrofuran-2-ylmethyl ester and 2,4-dichlorophenyl substituent are expected to:

  • Introduce greater torsional strain due to the bulkier ester group.
  • Reduce hydrogen-bonding capacity compared to the hydroxyl group in the ethyl analog.

Biological Activity

Tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (THF-DCP) is a complex organic compound with significant biological activity. Its structure suggests potential interactions with various biological targets, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of THF-DCP based on available literature and research findings.

  • Molecular Formula: C24H27Cl2NO4
  • Molecular Weight: 464.3815 g/mol
  • CAS Number: 5724-71-0

THF-DCP exhibits biological activity primarily through its interaction with specific enzymes and receptors. Its structure allows for the formation of hydrogen bonds and hydrophobic interactions with target proteins. The presence of the dichlorophenyl group enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Biological Activity Overview

Research has indicated that THF-DCP may possess various pharmacological properties:

  • Antiviral Activity:
    • THF-DCP has shown potential as an inhibitor of viral proteases. In studies involving HIV protease inhibitors, compounds similar to THF-DCP demonstrated significant antiviral activity with IC50 values in the nanomolar range .
  • Antimicrobial Properties:
    • Preliminary studies suggest that THF-DCP may exhibit antimicrobial effects against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects:
    • Some derivatives of hexahydroquinoline compounds have been reported to possess anti-inflammatory properties by modulating cytokine production and reducing inflammation in animal models.

Structure-Activity Relationship (SAR)

The biological activity of THF-DCP can be influenced by modifications to its structure. The following table summarizes key findings from SAR studies involving related compounds:

CompoundK_i (nM)IC50 (nM)Biological Activity
Compound A0.0141.4Potent HIV protease inhibitor
Compound B0.073335Moderate activity
Compound C0.3NDWeak antiviral activity

ND = Not Determined

These findings indicate that even minor structural changes can significantly impact the biological efficacy of similar compounds.

Case Studies

  • HIV Protease Inhibition:
    A study investigated the inhibitory effects of THF-DCP analogs on HIV protease activity. Results indicated that certain modifications improved binding affinity and selectivity towards the enzyme, suggesting a promising avenue for developing new antiviral therapies .
  • Antimicrobial Testing:
    In vitro tests were conducted to evaluate the antimicrobial effects of THF-DCP against various pathogens. Results showed a notable reduction in bacterial growth at specific concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications .

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